molecular formula C5H9F3O B6302476 1,1,1-Trifluoro-2-pentanol CAS No. 433-24-9

1,1,1-Trifluoro-2-pentanol

Cat. No. B6302476
CAS RN: 433-24-9
M. Wt: 142.12 g/mol
InChI Key: JSXJROCLUIYGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-2-pentanol, also known as Trifluoro-2-pentanol or TFP, is an important chemical compound in the field of organic chemistry. It is a colorless liquid with a strong odor and low toxicity. It is used in a variety of applications, from pharmaceuticals to agricultural products. In

Scientific Research Applications

1,1,1-1,1,1-Trifluoro-2-pentanolpentanol has a number of scientific research applications. It is used as a solvent in a variety of reactions, including nucleophilic substitution reactions, rearrangement reactions, and cycloaddition reactions. It is also used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

1,1,1-1,1,1-Trifluoro-2-pentanolpentanol is an organic compound that has the ability to act as a proton acceptor. This means that it can accept protons from other molecules, resulting in a change in the chemical structure of the molecule. This mechanism of action is important in a variety of reactions, such as the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
1,1,1-1,1,1-Trifluoro-2-pentanolpentanol has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to act as an inhibitor of certain enzymes, including cytochrome P450 and cytochrome b5. It has also been shown to have an effect on the metabolism of certain drugs, such as warfarin.

Advantages and Limitations for Lab Experiments

1,1,1-1,1,1-Trifluoro-2-pentanolpentanol has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive reagent, making it a cost-effective choice for many experiments. Additionally, it is a relatively non-toxic compound, making it a safe choice for laboratory use. However, it is important to note that 1,1,1-1,1,1-Trifluoro-2-pentanolpentanol is a volatile compound, meaning that it can evaporate quickly and should be stored in a tightly sealed container.

Future Directions

1,1,1-1,1,1-Trifluoro-2-pentanolpentanol has the potential to be used in a variety of applications in the future. For example, it could be used as an additive in agricultural products to increase their shelf life. Additionally, it could be used as a reactant in the synthesis of novel pharmaceuticals or agrochemicals. Finally, it could be used as a catalyst in a variety of reactions, including nucleophilic substitution reactions, rearrangement reactions, and cycloaddition reactions.

Synthesis Methods

1,1,1-1,1,1-Trifluoro-2-pentanolpentanol can be synthesized in a variety of ways. The most common method is the reaction of trifluoroacetic acid with 2-pentanol. This reaction is carried out in the presence of a catalyst, such as pyridine, and proceeds in a two-step process. In the first step, the trifluoroacetic acid is reacted with the 2-pentanol to form a trifluoroacetate ester. In the second step, the trifluoroacetate ester is hydrolyzed to form the desired 1,1,1-trifluoro-2-pentanol.

properties

IUPAC Name

1,1,1-trifluoropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXJROCLUIYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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